molecular formula C10H10FNO2 B13339469 (R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13339469
M. Wt: 195.19 g/mol
InChI Key: SRLSCFGRFIBSHD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the enantioselective reduction of a precursor molecule. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. The reaction conditions often include the use of a rhodium or ruthenium catalyst in the presence of hydrogen gas under mild to moderate pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.

    6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound lacking the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine substitution.

Uniqueness

®-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its chiral nature and the presence of both fluorine and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI Key

SRLSCFGRFIBSHD-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C=C(C=C2)F)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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